molecular formula C12H17Cl2NO B2681553 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1439902-83-6

4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride

Cat. No.: B2681553
CAS No.: 1439902-83-6
M. Wt: 262.17
InChI Key: LDSLZAASZRPSNU-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride is a substituted tetrahydropyran derivative containing a 4-chlorobenzyl group and an amine functional group. This compound is structurally characterized by a six-membered oxane (tetrahydropyran) ring with a (4-chlorophenyl)methyl substituent at the 4-position and a protonated amine group, stabilized by a hydrochloride counterion. Its molecular formula is C₁₂H₁₅Cl₂NO, with an average molecular mass of 260.16 g/mol (calculated from and structural analogs).

The compound is utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of molecules targeting central nervous system (CNS) disorders or antimicrobial agents due to its halogenated aromatic moiety and amine functionality .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSLZAASZRPSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with tetrahydro-2H-pyran-4-amine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of chlorine on the phenyl ring (e.g., 3- vs. 4-chlorophenyl in and ) significantly impacts electronic properties and binding affinity. The 4-chloro derivative is more common in drug candidates due to enhanced steric and electronic complementarity with biological targets .
  • Halogen vs. Trifluoromethyl groups () increase lipophilicity, favoring membrane permeability .
  • Core Structure : Biphenyl derivatives () lack the oxane ring, altering conformational flexibility and metabolic stability compared to tetrahydropyran-based analogs .

Biological Activity

4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride, a compound with significant pharmacological potential, has garnered attention in various scientific studies for its biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a chlorophenyl group, which is known to enhance biological activity through various interactions with biomolecules. The molecular structure can be represented as follows:

  • Chemical Name : 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride
  • CAS Number : 1439902-83-6

The biological activity of 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride is attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes.
  • Antimicrobial Activity : It exhibits antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis, suggesting potential use in treating bacterial infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Antibacterial Activity

A study evaluated the antibacterial effects of various compounds similar to 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride. The results indicated moderate to strong activity against specific bacterial strains:

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CE. coliWeak

This table illustrates the comparative efficacy of related compounds, highlighting the potential of 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride in antibacterial applications.

Enzyme Inhibition Studies

The inhibitory activity against urease was particularly notable, with IC50 values indicating strong efficacy:

CompoundIC50 (µM)
4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride2.14 ± 0.003
Thiourea (reference)21.25 ± 0.15

These results demonstrate that the compound is a potent urease inhibitor, which could have therapeutic implications for conditions like urease-related infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride:

  • Antimicrobial Screening : A comprehensive study found that derivatives of the compound exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to established antibiotics.
  • In Vitro Studies : Research involving cellular assays demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting potential anticancer properties.
  • Pharmacokinetics : The compound's solubility in water and polar solvents enhances its bioavailability, making it a suitable candidate for further drug development.

Q & A

Q. What are the key considerations for synthesizing 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride with high yield?

  • Methodological Answer : Optimize reaction conditions by controlling temperature, solvent polarity, and stoichiometry. For example, hydroxylamine hydrochloride (NH2_2OH·HCl) is commonly used in reductive amination for similar amines . Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Post-synthesis, purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Employ orthogonal analytical techniques:
  • HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against a reference standard .
  • NMR Spectroscopy : Confirm the presence of the oxane ring (δ 3.5–4.0 ppm for oxane protons) and 4-chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks matching the molecular formula (C12_{12}H17_{17}Cl2_2NO).

Q. What safety protocols are essential for handling this hydrochloride salt in the lab?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

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